molecular formula C7H6OS B6229776 4H,5H,6H-cyclopenta[c]thiophen-5-one CAS No. 38447-47-1

4H,5H,6H-cyclopenta[c]thiophen-5-one

Cat. No.: B6229776
CAS No.: 38447-47-1
M. Wt: 138.2
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Description

4H,5H,6H-cyclopenta[c]thiophen-5-one is a heterocyclic compound with the molecular formula C7H6OS. It features a five-membered ring containing sulfur and oxygen atoms, making it a member of the thiophene family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H-cyclopenta[c]thiophen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H-cyclopenta[c]thiophen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).

Major Products

Scientific Research Applications

4H,5H,6H-cyclopenta[c]thiophen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H,5H,6H-cyclopenta[c]thiophen-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur and oxygen atoms can form hydrogen bonds or coordinate with metal ions, influencing its binding affinity and specificity. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H-cyclopenta[c]thiophen-5-one is unique due to its specific ring fusion and the presence of both sulfur and oxygen atoms in the ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

38447-47-1

Molecular Formula

C7H6OS

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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